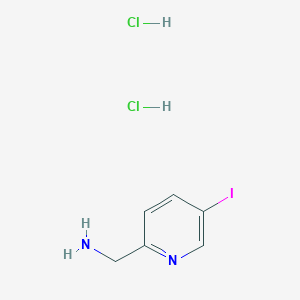
3-(2-Bromophenyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom at the 2’ position and an aldehyde group at the 3 position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 2’ position . The resulting 2’-bromobiphenyl is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to obtain 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde .
Industrial Production Methods
Industrial production methods for 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde suitable for industrial applications.
化学反応の分析
Types of Reactions
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: 2’-Bromo-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Bromo-[1,1’-biphenyl]-3-methanol.
科学的研究の応用
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group confer unique reactivity to the compound, allowing it to participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, which can further undergo cyclization or other transformations . The bromine atom can participate in halogen bonding and influence the compound’s electronic properties .
類似化合物との比較
Similar Compounds
2-Bromobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
3-Bromobiphenyl: Has the bromine atom at a different position, affecting its reactivity and applications.
4-Bromobiphenyl: Similar to 2-Bromobiphenyl but with different substitution patterns.
Uniqueness
2’-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to undergo a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis
特性
分子式 |
C13H9BrO |
|---|---|
分子量 |
261.11 g/mol |
IUPAC名 |
3-(2-bromophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-9H |
InChIキー |
QZQBJRBIGFMCJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)
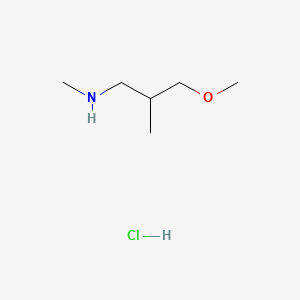

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
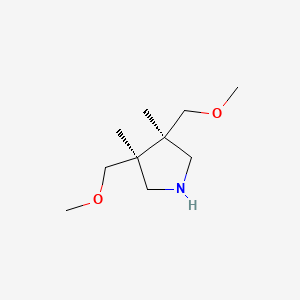
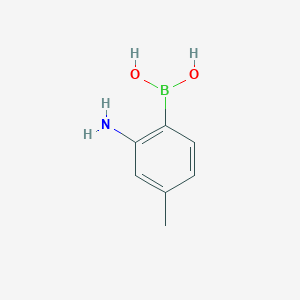
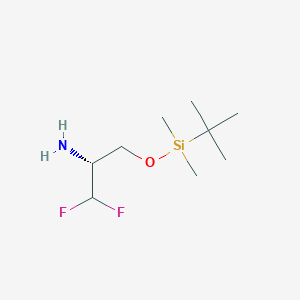
![1-(Bromomethyl)-4-fluorobicyclo[2.2.1]heptane](/img/structure/B13453358.png)
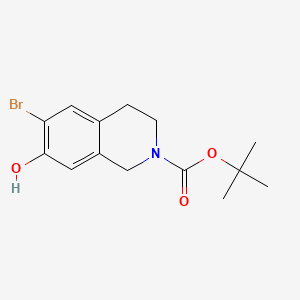
![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)

